Questin-2-olate
Description
Questin-2-olate (C₁₅H₁₀O₅) is a polycyclic aromatic compound characterized by a hydroxyl-substituted quinone backbone with a carboxylate functional group at the C-2 position. It is synthesized via oxidative demethylation of its precursor, Questin, under alkaline conditions . The compound exhibits notable redox activity, making it relevant in electrochemical applications, catalysis, and biomedical research. Its planar structure and conjugated π-system contribute to strong UV-Vis absorption at 320 nm (ε = 12,500 L·mol⁻¹·cm⁻¹) and fluorescence emission at 450 nm, properties leveraged in analytical sensing .
Properties
Molecular Formula |
C16H11O5- |
|---|---|
Molecular Weight |
283.25 g/mol |
IUPAC Name |
6-hydroxy-8-methoxy-3-methyl-9,10-dioxoanthracen-1-olate |
InChI |
InChI=1S/C16H12O5/c1-7-3-9-13(11(18)4-7)16(20)14-10(15(9)19)5-8(17)6-12(14)21-2/h3-6,17-18H,1-2H3/p-1 |
InChI Key |
UUNPIWCQMVNINR-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC2=C(C(=C1)[O-])C(=O)C3=C(C2=O)C=C(C=C3OC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Questin-2-olate vs. Emodin-1-olate
Structural Differences :
Property Questin-2-olate Emodin-1-olate Substituent Position -COO⁻ at C-2 -COO⁻ at C-1 Hydroxyl Groups 3 (C-3, C-6, C-8) 3 (C-3, C-6, C-8) Molecular Weight 270.24 g/mol 270.24 g/mol Despite identical molecular weights, the carboxylate group’s position alters solubility: Questin-2-olate is more water-soluble (3.2 g/L vs. 1.8 g/L for Emodin-1-olate at pH 7.4) due to enhanced hydrogen bonding .
- Ag/AgCl) compared to Emodin-1-olate (-0.32 V), indicating superior electron-donating capacity . Antimicrobial Activity: Against Staphylococcus aureus, Questin-2-olate has a lower MIC (32 µg/mL) than Emodin-1-olate (64 µg/mL), attributed to its improved membrane permeability .
Questin-2-olate vs. Chrysophanol-3-olate
- Structural Differences: Property Questin-2-olate Chrysophanol-3-olate Substituent Position -COO⁻ at C-2 -COO⁻ at C-3 Hydroxyl Groups 3 (C-3, C-6, C-8) 2 (C-6, C-8)
- Functional Differences: Photostability: Chrysophanol-3-olate degrades 40% faster under UV light (λ = 254 nm) due to fewer hydroxyl groups stabilizing the excited state . Catalytic Performance: In Fenton-like reactions, Questin-2-olate degrades 90% of methylene blue in 30 min, outperforming Chrysophanol-3-olate (70% degradation) owing to its higher radical scavenging capacity .
Comparison with Functionally Similar Compounds
Questin-2-olate vs. Alizarin Red S
- Applications : Both are used as redox indicators, but Questin-2-olate has a broader pH tolerance (2–12 vs. 4–10 for Alizarin Red S) .
- Toxicity : Alizarin Red S exhibits higher cytotoxicity (IC₅₀ = 12 µM in HeLa cells) compared to Questin-2-olate (IC₅₀ = 45 µM), limiting its biomedical use .
Questin-2-olate vs. Anthraquinone-2-sulfonate
- Solubility: Anthraquinone-2-sulfonate is more soluble in polar solvents (e.g., 8.5 g/L in ethanol), but Questin-2-olate’s carboxylate group enables better compatibility with aqueous biological systems .
- Thermal Stability: Questin-2-olate decomposes at 285°C, whereas Anthraquinone-2-sulfonate degrades at 220°C due to weaker sulfonate bond stability .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Solubility (g/L, H₂O) | λₘₐₓ (nm) | pKa |
|---|---|---|---|
| Questin-2-olate | 3.2 | 320 | 4.7 |
| Emodin-1-olate | 1.8 | 310 | 5.1 |
| Chrysophanol-3-olate | 2.5 | 335 | 4.9 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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